1-(1,3-Benzothiazol-2-ylsulfanyl)-4-(morpholin-4-yl)naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzothiazol-2-ylsulfanyl)-4-(morpholin-4-yl)naphthalen-2-ol is a complex organic compound that features a benzothiazole ring, a morpholine ring, and a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzothiazol-2-ylsulfanyl)-4-(morpholin-4-yl)naphthalen-2-ol typically involves multi-step organic reactions. One possible route could include:
Formation of the Benzothiazole Ring: Starting from 2-aminothiophenol and a suitable aldehyde or ketone.
Formation of the Naphthalene Derivative: Using a Friedel-Crafts acylation reaction.
Coupling of the Benzothiazole and Naphthalene Rings: Through a nucleophilic substitution reaction.
Introduction of the Morpholine Ring: Via a substitution reaction with morpholine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzothiazol-2-ylsulfanyl)-4-(morpholin-4-yl)naphthalen-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the benzothiazole ring.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: Possible applications in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzothiazol-2-ylsulfanyl)-4-(morpholin-4-yl)naphthalen-2-ol would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzothiazol-2-ylsulfanyl)-4-(piperidin-4-yl)naphthalen-2-ol: Similar structure but with a piperidine ring instead of a morpholine ring.
1-(1,3-Benzothiazol-2-ylsulfanyl)-4-(pyrrolidin-4-yl)naphthalen-2-ol: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
1-(1,3-Benzothiazol-2-ylsulfanyl)-4-(morpholin-4-yl)naphthalen-2-ol is unique due to the combination of its benzothiazole, morpholine, and naphthalene rings, which may confer specific chemical properties and biological activities not found in similar compounds.
Properties
Molecular Formula |
C21H18N2O2S2 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-ylsulfanyl)-4-morpholin-4-ylnaphthalen-2-ol |
InChI |
InChI=1S/C21H18N2O2S2/c24-18-13-17(23-9-11-25-12-10-23)14-5-1-2-6-15(14)20(18)27-21-22-16-7-3-4-8-19(16)26-21/h1-8,13,24H,9-12H2 |
InChI Key |
TUJKNQWREWGHAR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=C(C3=CC=CC=C32)SC4=NC5=CC=CC=C5S4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.